molecular formula C13H19N3O8 B3040587 Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside CAS No. 21893-05-0

Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside

Cat. No. B3040587
CAS RN: 21893-05-0
M. Wt: 345.31 g/mol
InChI Key: RRMTXDYAGCJCDG-LBELIVKGSA-N
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Description

“Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside” is a paramount biochemical compound employed extensively in drug synthesis and development . It has a distinctive chemical configuration and holds immense potential in studying precise disease pathways entrenched in carbohydrate metabolism .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s worth noting that similar compounds have been synthesized using various methods . For a detailed synthesis analysis, it would be best to refer to specialized literature or databases.


Molecular Structure Analysis

The molecular formula of this compound is C13H19N3O8 . The IUPAC name is (2S,3R,4S,5R,6R)-4,5-Diacetoxy-6-(azidomethyl)-2-methoxytetrahydro-2H-pyran-3-yl acetate . The InChI and SMILES strings provide a textual representation of the molecule structure .


Physical And Chemical Properties Analysis

This compound appears as a white crystalline solid . It has a molecular weight of 345.31 . It’s soluble in DCM, DMF, DMSO, EtOAc, MeOH . The melting point is 103-104 °C .

Scientific Research Applications

1. Synthesis of Glycosyl Amino Acid Building Blocks

Günther, Schips, and Ziegler (2008) demonstrated the use of Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside in the synthesis of glycosyl amino acid building blocks. This process involved a copper-catalyzed 1,3-dipolar cycloaddition reaction and resulted in the creation of a glycotetrapeptide library. The library was screened for lectin-binding affinity, indicating its potential use in biochemical studies and drug development (Günther, Schips, & Ziegler, 2008).

2. Chemical Synthesis of L-Iduronic Acid-Containing Disaccharides

In 1988, Chiba et al. utilized a related compound in the chemical synthesis of l-iduronic acid-containing disaccharidic fragments of heparin. This process involved condensation reactions and subsequent chemical transformations, showcasing the compound's utility in the synthesis of complex carbohydrates relevant to medical research (Chiba et al., 1988).

3. Conformational Analysis in Pharmaceutical Chemistry

Takayanagi et al. (1998) conducted a conformational analysis of a derivative of Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside. This research, focusing on the conformational preference of the C6-S bond, is crucial in understanding the physical and chemical properties of such compounds, which is essential in pharmaceutical chemistry (Takayanagi et al., 1998).

4. Synthesis of Glucosidase Inhibitors

El Ashry et al. (2000) explored the synthesis of methyl 6(5)-deoxy-6(5)-(morpholin-4-yl)-α-D-glycosides, employing a compound structurally similar to Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside. This research contributes to the development of glucosidase inhibitors, which are relevant in treating diseases like diabetes (El Ashry et al., 2000).

Safety And Hazards

According to the available information, “Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside” is not classified as a dangerous substance according to GHS .

Future Directions

As a paramount biochemical compound, “Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside” has significant potential in the field of drug synthesis and development . Its distinctive chemical configuration makes it a valuable tool for studying precise disease pathways entrenched in carbohydrate metabolism .

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(azidomethyl)-6-methoxyoxan-3-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O8/c1-6(17)21-10-9(5-15-16-14)24-13(20-4)12(23-8(3)19)11(10)22-7(2)18/h9-13H,5H2,1-4H3/t9-,10-,11+,12-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMTXDYAGCJCDG-LBELIVKGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RL Whistler, AKM Anisuzzaman - The Journal of Organic …, 1969 - ACS Publications
Ultraviolet irradiation of methyl 2, 3, 4-tri-0-acetyl-6-azido-6-deoxy--D-glucopyranoside (I) in cyclohexene gave as the main product methyl 2, 3, 4-tri-0-acetyl-6-deoxy-6-imino--D-…
Number of citations: 8 pubs.acs.org

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